Linker Length and Conformational Freedom: PEG2 vs. PEG3/PEG4 Analogs
The PEG2 spacer in Ald-Ph-PEG2-NHBoc provides a specific, quantifiable linker length distinct from its PEG3 and PEG4 analogs, directly influencing the spatial orientation and degradation efficiency of the resulting PROTAC. The optimal linker length is critical for forming a stable and productive ternary complex between the target protein, E3 ligase, and PROTAC molecule [1].
| Evidence Dimension | Linker Length (Number of PEG units) |
|---|---|
| Target Compound Data | 2 PEG units |
| Comparator Or Baseline | Ald-Ph-PEG3-NH-Boc (3 PEG units) / Ald-Ph-PEG4-NH-Boc (4 PEG units) |
| Quantified Difference | Differential PEG units: -1 unit vs. PEG3; -2 units vs. PEG4. |
| Conditions | Structural analysis of PROTAC linkers; class-level inference based on established design principles for ternary complex formation [1]. |
Why This Matters
A specific linker length is not arbitrary; a difference of even one PEG unit can alter the distance between the E3 ligase and target protein ligands, critically impacting the kinetics and efficiency of ternary complex formation and subsequent degradation.
- [1] InvivoChem. Ald-Ph-PEG2-NH-Boc (V10725) Technical Datasheet. https://www.invivochem.cn/ald-ph-peg2-nh-boc.html View Source
